molecular formula C9H13N3S B2971956 1-(3-Isothiocyanato-propyl)-3,5-dimethyl-1H-pyrazole CAS No. 1004643-59-7

1-(3-Isothiocyanato-propyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B2971956
CAS RN: 1004643-59-7
M. Wt: 195.28
InChI Key: FNKFREVAVFLYQL-UHFFFAOYSA-N
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Description

“(3-ISOTHIOCYANATO-PROPYL)-DIMETHYL-AMINE” is a chemical compound with the molecular formula C6H12N2S and a molecular weight of 144.24 . It’s used in various chemical reactions and has several applications in research .


Molecular Structure Analysis

The molecular structure of “(3-ISOTHIOCYANATO-PROPYL)-DIMETHYL-AMINE” consists of a propyl chain attached to an isothiocyanate group and a dimethylamine group .


Physical And Chemical Properties Analysis

“(3-ISOTHIOCYANATO-PROPYL)-DIMETHYL-AMINE” is a liquid at room temperature. It has a density of 0.999 g/mL at 25 °C and a boiling point of 283 °C .

Safety and Hazards

“(3-ISOTHIOCYANATO-PROPYL)-DIMETHYL-AMINE” is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, and wearing protective gloves and eye/face protection .

Future Directions

As for future directions, isothiocyanates are being studied for their potential health benefits, including their anticancer properties. More research is needed to fully understand their mechanisms of action and potential applications .

properties

IUPAC Name

1-(3-isothiocyanatopropyl)-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-8-6-9(2)12(11-8)5-3-4-10-7-13/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKFREVAVFLYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN=C=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Isothiocyanato-propyl)-3,5-dimethyl-1H-pyrazole

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